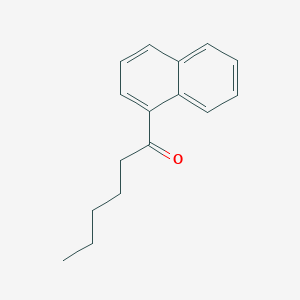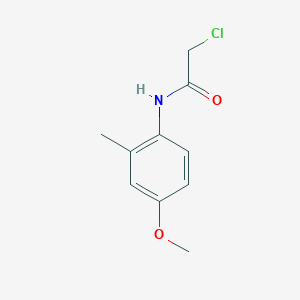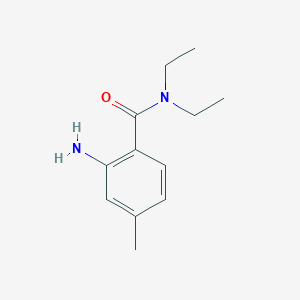![molecular formula C24H32N4O2 B14150103 Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate CAS No. 842972-05-8](/img/structure/B14150103.png)
Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate is a complex organic compound that features a quinoxaline core, a piperidine ring, and a heptyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using 3-methylpiperidine as a starting material.
Esterification: The final step involves the esterification of the cyanoquinoxaline intermediate with heptyl alcohol under acidic conditions to form the heptyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反応の分析
Types of Reactions
Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to modify the quinoxaline or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce amines or other derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in the development of new pharmaceuticals.
Medicine: Its potential as a drug candidate for various diseases is being explored.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. These interactions could involve binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
- Heptyl cyano[3-(3,5-dimethyl-1-piperidinyl)-2-quinoxalinyl]acetate
- Heptyl cyano[3-(4-phenyl-1-piperazinyl)-2-quinoxalinyl]acetate
- Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate
Uniqueness
Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. This uniqueness can make it more suitable for certain applications compared to its analogs.
特性
CAS番号 |
842972-05-8 |
|---|---|
分子式 |
C24H32N4O2 |
分子量 |
408.5 g/mol |
IUPAC名 |
heptyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate |
InChI |
InChI=1S/C24H32N4O2/c1-3-4-5-6-9-15-30-24(29)19(16-25)22-23(28-14-10-11-18(2)17-28)27-21-13-8-7-12-20(21)26-22/h7-8,12-13,18-19H,3-6,9-11,14-15,17H2,1-2H3 |
InChIキー |
YHRQGBWMXFJBPJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCC(C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile](/img/structure/B14150022.png)

![(phenylsulfonyl){3-[3-(prop-2-en-1-yl)-1H-imidazol-3-ium-1-yl]quinoxalin-2-yl}azanide](/img/structure/B14150042.png)

![Ethyl (2E)-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}prop-2-enoate](/img/structure/B14150044.png)


![11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one](/img/structure/B14150049.png)
![2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide](/img/structure/B14150053.png)


![[5-(2,5-Dichlorophenyl)furan-2-yl]-(4-methylpiperazin-1-yl)methanethione](/img/structure/B14150068.png)

![N-[(trifluoromethyl)sulfonyl]glycine](/img/structure/B14150093.png)
